

# Using Hsd17B13-IN-73 in a Gubra Amylin NASH (GAN) diet mouse model

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Hsd17B13-IN-73 |           |
| Cat. No.:            | B12380902      | Get Quote |

--INVALID-LINK-- **Hsd17B13-IN-73** is a highly potent and selective inhibitor of HSD17B13 with a pIC50 of 7.8. It demonstrates >1000-fold selectivity over other HSD17B isoforms. This compound is currently in the preclinical stage of development. **Hsd17B13-IN-73** is intended for research use only and is not for human or veterinary use. The molecular formula is C23H23N5O3S, and the molecular weight is 465.53. It is a solid powder that should be stored at -20°C for the short term (weeks to months) or -80°C for the long term (years).

[ R&D Information ] HSD17B13, also known as 17-beta-hydroxysteroid dehydrogenase 13, is a lipid droplet-associated protein primarily expressed in the liver. Genetic variants in HSD17B13 that reduce its function have been linked to a lower risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH), alcoholic hepatitis, and cirrhosis. This suggests that inhibiting HSD17B13 could be a therapeutic strategy for these conditions. The exact mechanism by which HSD17B13 contributes to liver disease is still under investigation, but it is thought to be related to its enzymatic activity and its role in lipid metabolism within hepatocytes. The development of potent and selective inhibitors like **Hsd17B13-IN-73** is a crucial step in exploring the therapeutic potential of targeting this protein.

[MSDS Information] The Material Safety Data Sheet (MSDS) for **Hsd17B13-IN-73** provides information on its potential hazards and safe handling procedures. It is classified as not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 and Directive 67/548/EEC. However, standard laboratory safety precautions should always be followed, including wearing personal protective equipment such as eye protection, gloves, and a lab coat. In case of skin or eye contact, rinse thoroughly with water. If inhaled, move the person to



fresh air. If swallowed, rinse mouth with water. In all cases of exposure, seek medical advice if symptoms persist. For firefighting, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

[ Handling ] **Hsd17B13-IN-73** is a solid powder. For stock solutions, it is recommended to dissolve it in a suitable solvent such as DMSO. For in vivo studies, further dilution with a vehicle like saline or corn oil may be necessary, depending on the experimental protocol. It is important to ensure the compound is fully dissolved before administration. The stability of the compound in solution should be considered, and it is advisable to prepare fresh solutions for each experiment or store them under appropriate conditions for a limited time.

[Additional Information ] The development of Hsd17B13 inhibitors is an active area of research. Several pharmaceutical companies are pursuing this target for the treatment of NASH and other liver diseases. Clinical trials with HSD17B13 inhibitors are ongoing and will provide more information on the safety and efficacy of this therapeutic approach. The availability of research compounds like **Hsd17B13-IN-73** is essential for preclinical studies to further elucidate the role of HSD17B13 in liver pathophysiology and to validate it as a drug target. Researchers using this compound should carefully design their experiments and follow established protocols for in vivo studies in animal models.## Application Notes and Protocols: Utilizing **Hsd17B13-IN-73** in the Gubra Amylin NASH (GAN) Diet Mouse Model

# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of **Hsd17B13-IN-73**, a potent and selective inhibitor of the 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme, within the context of the Gubra Amylin NASH (GAN) diet mouse model. This document outlines detailed protocols for in vivo studies, relevant biomarker analysis, and data interpretation to assess the therapeutic potential of Hsd17B13 inhibition in a preclinical model of nonalcoholic steatohepatitis (NASH).

HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NASH, alcoholic hepatitis, and cirrhosis. This strong human genetic validation makes HSD17B13 a compelling therapeutic



target for NASH. **Hsd17B13-IN-73** is a preclinical tool compound designed for high potency and selectivity, offering over 1000-fold selectivity for HSD17B13 compared to other isoforms.

The GAN diet mouse model is a well-established preclinical model that recapitulates key features of human NASH, including steatosis, inflammation, and fibrosis. This model is induced by a diet high in fat, fructose, and cholesterol, leading to a disease phenotype that is highly relevant for testing novel therapeutic agents.

# Experimental Protocols In Vivo Study Design in the GAN Mouse Model

This protocol outlines a typical 16-week study to evaluate the efficacy of **Hsd17B13-IN-73** in the GAN diet mouse model.

#### Materials:

- Male C57BL/6J mice, 8 weeks of age
- Gubra Amylin NASH (GAN) diet (e.g., D09100301, Research Diets, Inc.)
- Standard chow diet (Control)
- Hsd17B13-IN-73
- Vehicle (e.g., 0.5% methylcellulose in sterile water)
- Oral gavage needles
- Metabolic cages
- Standard laboratory equipment for blood and tissue collection

### Procedure:

- Acclimatization: Acclimatize mice for one week upon arrival, with ad libitum access to standard chow and water.
- Group Allocation: Randomly assign mice to the following groups (n=10-12 mice/group):



- Group 1: Standard Chow + Vehicle
- Group 2: GAN Diet + Vehicle
- Group 3: GAN Diet + Hsd17B13-IN-73 (Low Dose, e.g., 10 mg/kg)
- Group 4: GAN Diet + Hsd17B13-IN-73 (High Dose, e.g., 30 mg/kg)
- Diet and Dosing Administration:
  - Initiate the respective diets for all groups at week 0.
  - Begin daily oral gavage of Hsd17B13-IN-73 or vehicle at week 8, once the NASH phenotype is established.
- Monitoring:
  - Record body weight and food intake weekly.
  - Perform interim blood collections (e.g., at week 8 and 12) via tail vein for metabolic parameter analysis.
- Terminal Procedure (Week 16):
  - Fast mice overnight.
  - Collect terminal blood via cardiac puncture for comprehensive biomarker analysis.
  - Euthanize mice and collect liver tissue. A portion of the liver should be fixed in 10% neutral buffered formalin for histology, while the remaining tissue should be snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical analyses.

## **Histological Analysis of Liver Tissue**

#### Materials:

- Formalin-fixed, paraffin-embedded (FFPE) liver sections (5 μm)
- Hematoxylin and Eosin (H&E) stain



- Sirius Red/Fast Green stain
- Antibodies for immunohistochemistry (e.g., anti-F4/80 for macrophages)
- · Microscope and imaging software

#### Procedure:

- H&E Staining: Perform standard H&E staining to assess steatosis, inflammation, and hepatocellular ballooning. Score these features using the NAFLD Activity Score (NAS).
- Sirius Red Staining: Utilize Sirius Red staining to visualize and quantify collagen deposition as a measure of fibrosis.
- Immunohistochemistry (IHC): Conduct IHC for specific cell markers, such as F4/80, to identify and quantify inflammatory cell infiltrates.

## **Biochemical and Molecular Analysis**

### Materials:

- Frozen liver tissue
- Plasma samples
- Commercial ELISA kits for liver injury markers (ALT, AST) and inflammatory cytokines (e.g., TNF-α, IL-6).
- Reagents for triglyceride and cholesterol quantification.
- RNA extraction kits and reagents for qRT-PCR.

## Procedure:

 Plasma Analysis: Measure plasma levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as indicators of liver injury. Analyze inflammatory markers as required.



- Liver Triglyceride Content: Homogenize a portion of the frozen liver tissue and quantify triglyceride content using a commercially available kit.
- Gene Expression Analysis (qRT-PCR): Extract total RNA from frozen liver tissue. Perform reverse transcription followed by quantitative PCR to analyze the expression of genes involved in fibrosis (e.g., Col1a1, Timp1), inflammation (e.g., Tnf, Ccl2), and lipid metabolism.

## **Data Presentation**

Table 1: Key In Vivo Efficacy Endpoints of Hsd17B13-IN-73 in GAN Diet Mice

| Parameter                        | Standard<br>Chow +<br>Vehicle | GAN Diet +<br>Vehicle | GAN Diet +<br>Hsd17B13-IN-<br>73 (Low Dose) | GAN Diet +<br>Hsd17B13-IN-<br>73 (High Dose) |
|----------------------------------|-------------------------------|-----------------------|---------------------------------------------|----------------------------------------------|
| Body Weight (g)                  | _                             |                       |                                             |                                              |
| Liver Weight (g)                 |                               |                       |                                             |                                              |
| Plasma ALT<br>(U/L)              | _                             |                       |                                             |                                              |
| Plasma AST<br>(U/L)              | _                             |                       |                                             |                                              |
| Liver<br>Triglycerides<br>(mg/g) |                               |                       |                                             |                                              |
| NAFLD Activity<br>Score (NAS)    | _                             |                       |                                             |                                              |
| Fibrosis Score<br>(0-4)          | _                             |                       |                                             |                                              |

Table 2: Gene Expression Changes in Liver Tissue



| Gene   | Standard<br>Chow +<br>Vehicle (Fold<br>Change) | GAN Diet +<br>Vehicle (Fold<br>Change) | GAN Diet +<br>Hsd17B13-IN-<br>73 (Low Dose)<br>(Fold Change) | GAN Diet +<br>Hsd17B13-IN-<br>73 (High Dose)<br>(Fold Change) |
|--------|------------------------------------------------|----------------------------------------|--------------------------------------------------------------|---------------------------------------------------------------|
| Col1a1 | 1.0                                            | _                                      |                                                              |                                                               |
| Timp1  | 1.0                                            |                                        |                                                              |                                                               |
| Tnf    | 1.0                                            | _                                      |                                                              |                                                               |
| Ccl2   | 1.0                                            | _                                      |                                                              |                                                               |

## **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for the in vivo study.





Click to download full resolution via product page

Caption: Proposed mechanism of HSD17B13 in NASH pathogenesis.

## **Safety and Handling**

**Hsd17B13-IN-73** is intended for research use only and is not for human or veterinary use. While it is not classified as a hazardous substance, standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment such as gloves, eye protection, and a lab coat. For stock solutions, dissolve the compound in a suitable solvent like DMSO. For in vivo administration, further dilution in a vehicle such as saline or corn oil may be required. Ensure the compound is fully dissolved before use. It is recommended to prepare fresh solutions for each experiment.

To cite this document: BenchChem. [Using Hsd17B13-IN-73 in a Gubra Amylin NASH (GAN) diet mouse model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380902#using-hsd17b13-in-73-in-a-gubra-amylin-nash-gan-diet-mouse-model]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com